

Technical Guide: Oseltamivir Related Compound A (USP)

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Compound of Interest

Compound Name:	4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
CAS No.:	1391047-93-0
Cat. No.:	B1146468

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Characterization, Mechanistic Origin, and Control Strategies

Executive Technical Summary

In the development and manufacturing of Oseltamivir Phosphate (Tamiflu®), the identification and control of impurities are critical for regulatory compliance (ICH Q3A/B) and patient safety. Among these, Oseltamivir Related Compound A (USP) represents a specific, high-risk impurity profile due to its structural origin as a synthetic intermediate containing an azide moiety.

Unlike degradation products formed via hydrolysis (such as Oseltamivir Carboxylate), Related Compound A is a process-related impurity stemming from the azide-based synthetic route used to install the amino functionality on the cyclohexene ring.

Technical Identity (USP Standard):

- Common Name: Oseltamivir Related Compound A^{[1][2][3]}
- Chemical Name: Ethyl (3S,4R,5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate^{[2][4]}
- Molecular Formula: C₁₆H₂₉N₅O₄

- Molecular Weight: 355.43 g/mol [3][4]
- Key Structural Feature: Presence of an azido group (-N₃) and a saturated cyclohexane ring (lacking the C1-C2 double bond of the API).

Nomenclature Divergence: The "Impurity A" Trap

A critical failure point in Oseltamivir analysis is the confusion between pharmacopeial definitions. The designation "A" refers to completely different chemical entities in the United States Pharmacopeia (USP) versus the European Pharmacopoeia (EP).

Feature	USP Related Compound A	EP Impurity A
Chemical Entity	Azido-Intermediate	Oseltamivir Carboxylate
Structure	Saturated cyclohexane with Azide group	Free acid metabolite (des-ethyl)
Origin	Synthetic Intermediate (Process)	Degradation (Hydrolysis)
Risk Profile	Genotoxic Potential (Azide)	Efficacy reduction (Active Metabolite)
Molecular Weight	355.43 Da	284.35 Da

Guidance: This guide focuses exclusively on the USP Related Compound A (Azido). If your retention times match the free acid (approx. RRT 0.1-0.2 depending on pH), you are likely detecting EP Impurity A, not USP Related Compound A.

Mechanistic Origin: The Azide Chemistry Pathway

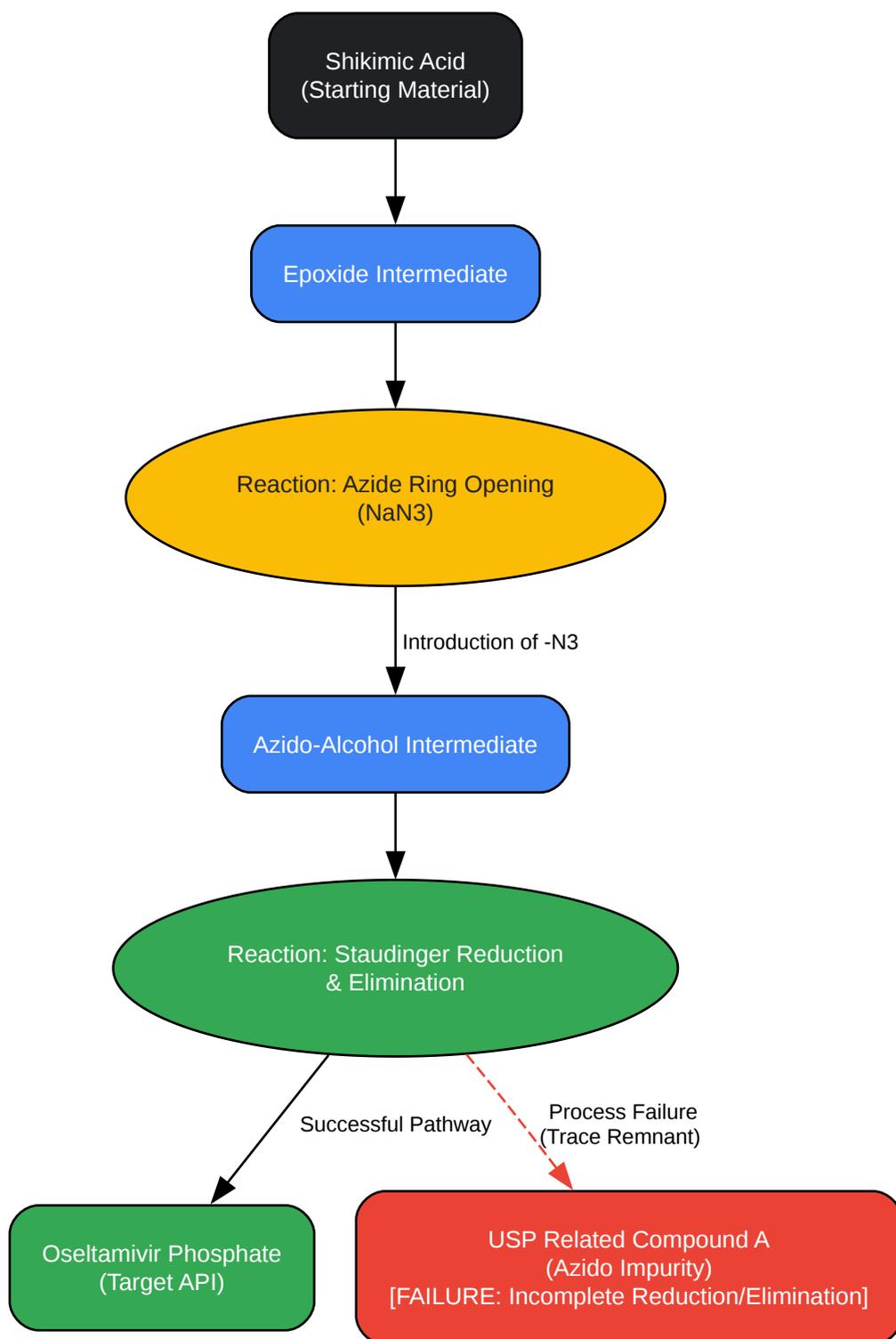
To control Related Compound A, one must understand the Roche synthesis pathway (or azide-based generic equivalents). The impurity arises during the transformation of the epoxide intermediate to the diamine.

The Failure Mode: The synthesis involves the ring-opening of an epoxide using sodium azide to install the nitrogen at position C5. This forms an azido-alcohol intermediate. Subsequent steps involve acetylation and reduction of the azide to an amine (using phosphine or hydrogenation).

Related Compound A is the result of incomplete elimination or incomplete reduction. It represents a "stalled" intermediate where the azide functionality remains intact, and the double bond formation (elimination of the hydroxyl/mesylate) has not occurred or occurred incorrectly.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the critical branch point in the synthesis where Related Compound A is generated.



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Caption: Genesis of USP Related Compound A via the azide-based synthetic route. The impurity persists if the azide reduction step is incomplete.

Toxicology & Risk Assessment (ICH M7)

Because Related Compound A contains an azide moiety and is an alkyl-azide derivative, it falls under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive Impurities).

- **Genotoxicity Concern:** Organic azides can be precursors to nitrenes or other reactive species that may interact with DNA. While Oseltamivir itself is safe, the azido intermediate is structurally alerting.
- **TTC Limits:** Unless specific Ames test data proves non-mutagenicity, this impurity must typically be controlled to Threshold of Toxicological Concern (TTC) levels (often < 1.5 μ g/day intake), which is significantly lower than standard ICH Q3A impurity limits (0.10% or 0.15%).
- **Control Strategy:** This requires high-sensitivity analytical methods (LC-MS) rather than standard HPLC-UV, as the UV response of the saturated azide ring is weak compared to the conjugated system in the API.

Analytical Methodologies

Due to the lack of a strong chromophore (no double bond conjugation) and the need for trace-level detection (ppm levels), LC-MS/MS is the authoritative method for quantification.

Protocol A: High-Sensitivity LC-MS/MS (Recommended)

This protocol is designed to detect Related Compound A at genotoxic impurity levels (< 10 ppm).

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Methanol:Water (50:50).

Instrument Parameters:

Parameter	Setting
Column	C18 stationary phase (e.g., Develosil ODS-UG-5 or equivalent), 150 x 3.0 mm, 3.5 µm
Flow Rate	0.4 - 0.5 mL/min (Adjust for MS ionization stability)
Column Temp	40°C
Injection Vol	5 - 10 µL

| MS Mode | ESI Positive (+), MRM (Multiple Reaction Monitoring) |

MS Acquisition (MRM Transitions):

- Precursor Ion: $[M+H]^+ = 356.2$ m/z
- Quantifier Ion: 268.2 m/z (Loss of pentan-3-yloxy group or similar fragmentation)
- Qualifier Ion: 182.1 m/z
- Note: Tune exact transitions using the USP Reference Standard.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
2.0	10	Hold
15.0	80	Ramp
20.0	80	Wash
20.1	10	Re-equilibration

| 25.0 | 10 | End |

Protocol B: HPLC-UV (Limit Test Only)

Use this only if the impurity is present at higher levels (>0.05%) or for intermediate process checks.

- Detection: 210 nm or 215 nm (Critical: The azide has very low absorbance above 220 nm).
- Buffer: Phosphate buffer pH 3.0 to suppress silanol activity.
- limitation: This method is prone to interference from excipients and lacks the specificity to distinguish the Azido impurity from other saturated non-chromophoric byproducts.

Remediation & Control Strategy

If Related Compound A is detected out of specification (OOS) in the API, the following purification strategies are validated:

- Scavenging the Azide: Ensure the reduction step (Staudinger reaction with Triphenylphosphine or Hydrogenation) is driven to completion. Monitor the reaction via TLC or HPLC for the disappearance of the Azido-intermediate before proceeding to the salt formation.
- Recrystallization:
 - Oseltamivir Phosphate crystallizes well from Methanol/Acetone or Ethanol/Water.
 - Related Compound A (free base or salt) has different solubility.
 - Directive: Perform a hot filtration in ethanol followed by slow cooling. The saturated impurity tends to remain in the mother liquor due to the lack of the rigid double-bond planarity that aids crystal packing of the API.

References

- United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph. [5][6] USP-NF. (Defines Related Compound A as the azido impurity).
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product).

- Venkateswara Rao, et al. "Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-A in Oseltamivir Phosphate Using LC-MS." Oriental Journal of Chemistry, vol. 37, no. 5, 2021. [Link](#)
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link](#)
- Sigma-Aldrich.Oseltamivir Related Compound A USP Reference Standard (Catalog No. 1479315).[Link](#)

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